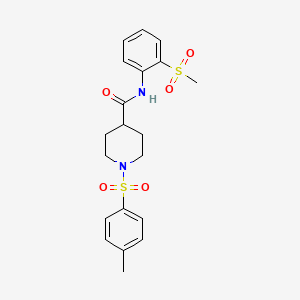

N-(2-(甲磺酰基)苯基)-1-甲苯磺酰基哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

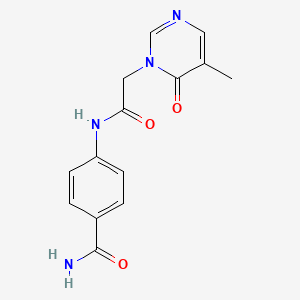

“N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The compound also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and a methylsulfonylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the tosyl and methylsulfonylphenyl groups attached at specific positions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the piperidine ring might undergo reactions typical of amines, while the tosyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl groups might increase its solubility in polar solvents .科学研究应用

抗菌活性

与N-(2-(甲磺酰基)苯基)-1-甲苯磺酰基哌啶-4-甲酰胺相关的化合物已被研究用于其作为抗菌剂的潜力。 研究表明该化合物的衍生物表现出中等至良好的抗菌活性 。这在细菌对抗现有抗生素的耐药性不断增强的背景下尤其重要,使得寻找新的抗菌剂成为一个关键问题。

抗炎活性

这些化合物也因其抗炎特性而受到评估。 一些衍生物在抑制 COX 酶方面显示出有希望的结果,而 COX 酶在炎症中起着关键作用 。这表明在开发新的非甾体类抗炎药 (NSAID) 中具有潜在的应用。

COX-2 选择性

对 COX-2 而不是 COX-1 的选择性是抗炎药物中减少胃副作用的理想特性。 已发现N-(2-(甲磺酰基)苯基)-1-甲苯磺酰基哌啶-4-甲酰胺的衍生物对 COX-2 具有过度的选择性,这可能导致更安全的抗炎药物的开发 。

心血管安全性

与选择性 COX-2 抑制剂相关的心血管问题是一个重大关注点。 对这些化合物的研究包括将NO 供体部分连接到选择性 COX-2 抑制剂的努力,这可能克服心血管副作用 。

双重抗菌/抗炎剂

一直都在努力开发能够对抗由微生物感染引起的炎症的单一疗法。 源自N-(2-(甲磺酰基)苯基)-1-甲苯磺酰基哌啶-4-甲酰胺的化合物正在被探索用作双重抗菌/抗炎剂,这可以简化治疗方案并减少不良反应 。

ATM 激酶抑制

ATM 激酶是一种在细胞对 DNA 损伤的反应中起关键作用的蛋白质。 结构上与N-(2-(甲磺酰基)苯基)-1-甲苯磺酰基哌啶-4-甲酰胺相关的化合物正在被研究用作ATM 激酶抑制剂 。这对癌症治疗有影响,因为 ATM 激酶抑制可以使癌细胞对放射治疗和化疗变得敏感。

抗菌活性的增强

噻唑和磺酰胺基团的组合因其已知的抗菌活性而被探索用于该化合物的衍生物。 这些分子正在被研究以确定其增强的抗菌活性,无论是单独存在还是与细胞穿透肽结合 。

化学合成和中间体

该化合物及其衍生物在化学合成中用作各种化学反应的中间体。 这包括合成可能具有药物或工业应用的更复杂的分子 。

作用机制

Target of Action

Similar compounds with amethylsulfonylphenyl structure have been found to exhibit antimicrobial and anti-inflammatory activities . They are known to inhibit cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain.

Mode of Action

Compounds with similar structures have been found to inhibit cox-2 . COX-2 inhibitors work by blocking the enzyme’s ability to synthesize prostaglandins, which are chemicals that promote inflammation, pain, and fever in the body.

Biochemical Pathways

The compound’s interaction with COX-2 affects the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Result of Action

The inhibition of COX-2 by this compound would likely result in a decrease in the production of prostaglandins. This could lead to a reduction in inflammation and pain, given the role of prostaglandins in these processes .

未来方向

属性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(2-methylsulfonylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-15-7-9-17(10-8-15)29(26,27)22-13-11-16(12-14-22)20(23)21-18-5-3-4-6-19(18)28(2,24)25/h3-10,16H,11-14H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGVEKDSCLHQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)

![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)

![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2362743.png)

![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)

![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)